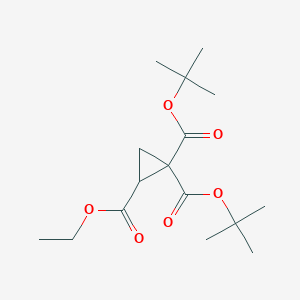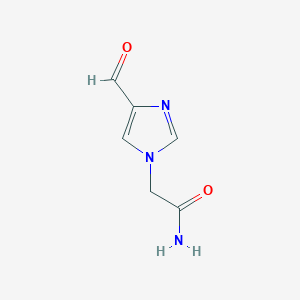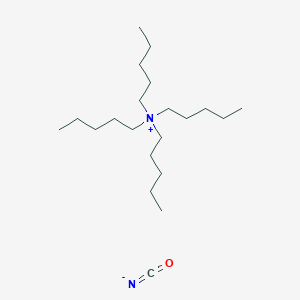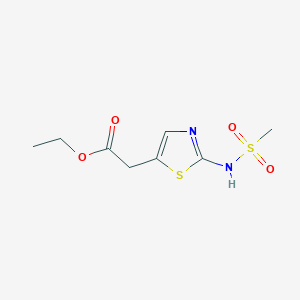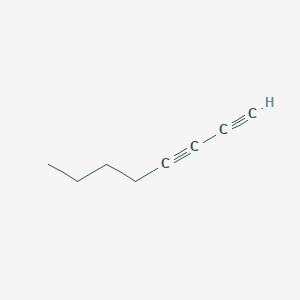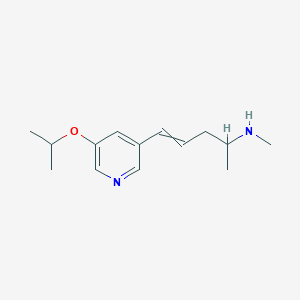
N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rjr 1734, also known as TC 01734 or TC 1734acd3480, is a compound with significant scientific interest. It is an orally active, selective, and potent partial agonist of the alpha4beta2 nicotinic acetylcholine receptor. This compound has been studied for its antidepressant, neuroprotective, and cognitive-enhancing effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rjr 1734 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of Rjr 1734 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, ensuring consistent quality, and adhering to regulatory standards. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Rjr 1734 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of Rjr 1734 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Rjr 1734 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression, neurodegenerative diseases, and cognitive disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Rjr 1734 exerts its effects by selectively binding to the alpha4beta2 nicotinic acetylcholine receptor. This binding leads to partial agonism, resulting in the modulation of neurotransmitter release and neuronal signaling. The compound’s neuroprotective and cognitive-enhancing effects are attributed to its ability to enhance acetylcholine release in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ispronicline: Another alpha4beta2 nicotinic acetylcholine receptor agonist with similar cognitive-enhancing and neuroprotective properties.
Anethole trithione: A compound with neuroprotective effects but different receptor targets.
Lobelanidine: A compound with similar receptor affinity but different pharmacological profiles.
Uniqueness
Rjr 1734 is unique due to its high selectivity and potency as a partial agonist of the alpha4beta2 nicotinic acetylcholine receptor. Its combination of antidepressant, neuroprotective, and cognitive-enhancing effects makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3 |
Clé InChI |
RPCVIAXDAUMJJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
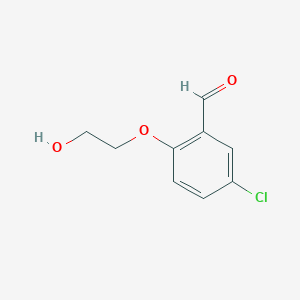
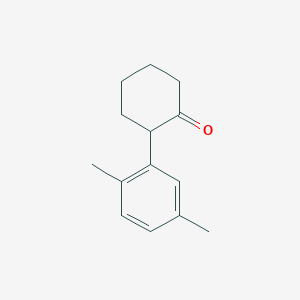
![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
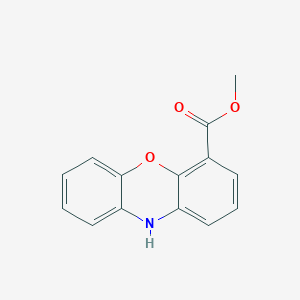
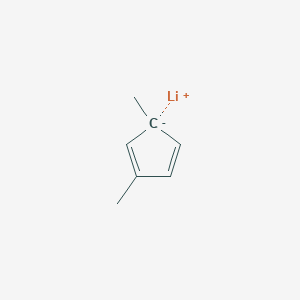
![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
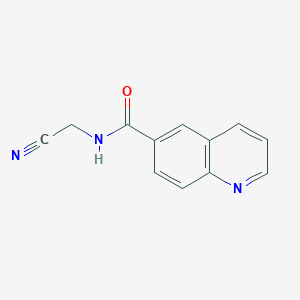
![1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
